Lapatinib - 231277-92-2

Lapatinib

Catalog Number: EVT-287224
CAS Number: 231277-92-2
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib is a synthetic, orally active small molecule classified as a dual tyrosine kinase inhibitor (TKI). [] Its primary role in scientific research lies in its ability to inhibit the tyrosine kinases of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making it a valuable tool for studying the roles of these receptors in various cellular processes. [] This has led to extensive preclinical and clinical investigations exploring its potential as an anticancer agent, particularly in the context of HER2-positive cancers. [] Lapatinib's mechanism of action and its impact on downstream signaling pathways are of particular interest to researchers. [, ]

Future Directions
  • Optimizing drug delivery: Developing more effective delivery systems for lapatinib, such as nanoformulations, will be crucial for improving its bioavailability and targeting to specific tissues, particularly the brain. [, ]
  • Identifying predictive biomarkers: Research efforts are focused on discovering biomarkers that can predict response to lapatinib therapy. [, , ] This will enable a more personalized approach to treatment, ensuring that patients most likely to benefit receive lapatinib.
  • Overcoming resistance mechanisms: Understanding and circumventing the mechanisms of acquired resistance to lapatinib remains a major challenge. [, , ] Investigating combinatorial therapies and targeting pathways involved in resistance will be essential for improving long-term treatment outcomes.
  • Exploring novel applications: The potential of lapatinib in other cancer types and diseases warrants further investigation. [, , ] Its ability to modulate specific pathways, such as autophagy, may open new avenues for therapeutic applications beyond cancer.
Source and Classification

Lapatinib is classified as a quinazoline derivative. It is synthesized from various chemical precursors and has been developed for its ability to inhibit specific protein kinases involved in tumor growth. The compound's mechanism of action focuses on blocking receptor phosphorylation, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.

Synthesis Analysis

The synthesis of lapatinib involves several key steps, typically including:

  1. Formation of the Quinazoline Ring: This is achieved through a Niementowski-type reaction, which constructs the heterocyclic framework.
  2. Chlorination: The quinazoline compound is chlorinated to introduce necessary functional groups.
  3. Nucleophilic Substitution: This step involves forming a 4-aminoquinazoline ring.
  4. Biaryl Cross-Coupling: A 5-formyl furan moiety is attached through cross-coupling reactions.
  5. Reductive Amination: Finally, the amino sulfone side chain is introduced, completing the synthesis of lapatinib.
Molecular Structure Analysis

Lapatinib's molecular formula is C29_{29}H26_{26}ClF3_{3}N4_{4}O4_{4}S, with a molecular weight of approximately 581.05 g/mol. The structure features a quinazoline core substituted with an aniline group and a sulfonamide moiety, which are critical for its biological activity.

Structural Characteristics

  • Quinazoline Core: Essential for binding to the ATP site of kinases.
  • Aniline Substituent: Provides specificity towards HER2 and EGFR.
  • Sulfonamide Group: Enhances solubility and bioavailability.

The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis, confirming its structural integrity .

Chemical Reactions Analysis

Lapatinib undergoes various chemical reactions during its synthesis:

  • Coupling Reactions: Key in forming biaryl linkages, often involving palladium catalysts.
  • Reductive Amination: This process converts imines to amines, crucial for incorporating amino groups into the final structure.
  • Crystallization: Purification steps involve crystallization from solvents like isopropyl alcohol to obtain high-purity lapatinib ditosylate monohydrate .

These reactions are optimized for yield and purity, with significant attention given to minimizing by-products and impurities.

Mechanism of Action

Lapatinib functions primarily as a reversible inhibitor of the tyrosine kinase activity associated with EGFR and HER2. By binding to the ATP-binding site within these receptors, lapatinib prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation.

Key Mechanistic Insights

  • Binding Affinity: Lapatinib exhibits a unique binding mode due to its bulky aniline substituent, which allows it to occupy a distinct pocket within the receptor structure.
  • Dissociation Kinetics: The dissociation of lapatinib from its target is relatively slow compared to other inhibitors, contributing to its sustained action against tumor cells .
Physical and Chemical Properties Analysis

Lapatinib exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; solubility enhances with pH adjustments.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 200°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are crucial for formulating lapatinib into effective drug delivery systems .

Applications

Lapatinib is primarily used in oncology, particularly for treating advanced or metastatic breast cancer that overexpresses HER2. It can be used alone or in combination with other therapies such as capecitabine.

Therapeutic Applications

  • Breast Cancer Treatment: Effective in patients who have previously received trastuzumab therapy.
  • Clinical Trials: Ongoing research aims to explore its efficacy in other malignancies expressing HER2 or EGFR.

Additionally, lapatinib serves as a model compound in medicinal chemistry studies aimed at developing new inhibitors targeting similar pathways in cancer treatment .

Properties

CAS Number

231277-92-2

Product Name

Lapatinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

581.1 g/mol

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.